molecular formula C17H12ClNO3S B300602 3-(4-Chlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Chlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300602
M. Wt: 345.8 g/mol
InChI Key: DTBYZCAHSHMCCC-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CB-HBD and is a member of the thiazolidinedione family of compounds. The purpose of

Mechanism of Action

CB-HBD exerts its biological effects by binding to the active site of GSK-3 and inhibiting its activity. This results in the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
CB-HBD has been shown to have a variety of biochemical and physiological effects, including the regulation of glucose metabolism, the promotion of cell proliferation and differentiation, and the inhibition of cell apoptosis. These effects have been attributed to the compound's ability to inhibit GSK-3 activity and activate downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of CB-HBD for lab experiments is its ability to selectively inhibit GSK-3 activity without affecting other kinases. This allows researchers to study the specific effects of GSK-3 inhibition on cellular processes. However, one limitation of CB-HBD is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are a variety of potential future directions for research on CB-HBD. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of CB-HBD. Another potential direction is the investigation of the compound's effects on other cellular processes and signaling pathways. Additionally, there is interest in exploring the potential therapeutic applications of CB-HBD in diseases such as Alzheimer's disease, diabetes, and cancer.

Synthesis Methods

CB-HBD can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 3-hydroxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. This reaction results in the formation of the thiazolidine ring and the imine group, which is responsible for the compound's biological activity.

Scientific Research Applications

CB-HBD has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is involved in a variety of cellular processes, including the regulation of glucose metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have potential therapeutic applications in a variety of diseases, including Alzheimer's disease, diabetes, and cancer.

properties

Product Name

3-(4-Chlorobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12ClNO3S

Molecular Weight

345.8 g/mol

IUPAC Name

(5E)-3-[(4-chlorophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12ClNO3S/c18-13-6-4-11(5-7-13)10-19-16(21)15(23-17(19)22)9-12-2-1-3-14(20)8-12/h1-9,20H,10H2/b15-9+

InChI Key

DTBYZCAHSHMCCC-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl

SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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